Cas no 2304583-84-2 (8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine)
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine structure](https://ja.kuujia.com/scimg/cas/2304583-84-2x500.png)
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine 化学的及び物理的性質
名前と識別子
-
- 8-BROMO-2,3-DIHYDRO-5H-BENZO[E][1,4]DIOXEPINE
- 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine
-
- インチ: 1S/C9H9BrO2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2
- InChIKey: FFVRGHUMBVJQPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)OCCOC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 152
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 2
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC14101-5g |
8-bromo-2,3-dihydro-5H-benzo[e][1,4]dioxepine |
2304583-84-2 | 95% | 5g |
$1388 | 2023-09-07 |
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepineに関する追加情報
Introduction to 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine (CAS No. 2304583-84-2)
8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine, identified by its CAS number 2304583-84-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxepine class, a structural motif known for its potential biological activity. The presence of a bromine substituent at the 8-position enhances its utility as a building block in synthetic chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine features a fused bicyclic system consisting of a benzene ring and an epoxide ring connected by an additional cyclohexane ring. This unique architecture imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery. The bromine atom serves as a reactive handle, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex organic molecules.
In recent years, there has been growing interest in dioxepine derivatives due to their reported pharmacological properties. Studies have indicated that compounds within this class exhibit potential activity against various biological targets, including enzymes and receptors involved in neurological and inflammatory disorders. The brominated derivative, 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine, has been investigated for its role in modulating these pathways.
One of the most compelling aspects of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to design analogs with enhanced binding affinity and selectivity. For instance, modifications at the 2-position and 3-position of the dioxepine core have been explored to optimize pharmacokinetic profiles. The bromine atom at the 8-position remains a key feature for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.
The synthesis of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine typically involves multi-step organic transformations starting from readily available precursors. The process often begins with the formation of the dihydrobenzo[b,e][1,4]dioxepine core through cyclization reactions followed by bromination at the specified position. Advanced synthetic methodologies have been employed to improve yields and purity, ensuring that the final product meets stringent pharmaceutical standards.
Recent advancements in computational chemistry have further accelerated the discovery process for derivatives of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine. Molecular modeling techniques have been used to predict binding interactions with target proteins, guiding the design of more effective drug candidates. These computational approaches complement traditional experimental methods and have significantly reduced the time required for lead optimization.
The pharmacological evaluation of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine has revealed promising results in preclinical studies. Researchers have observed notable effects on enzymes such as cytochrome P450 family members and ion channels relevant to neurological disorders. The compound's ability to interact with these targets makes it an attractive candidate for further development into therapeutic agents. Additionally, its structural similarity to known bioactive molecules suggests potential synergistic effects when combined with other drugs.
From a chemical biology perspective, 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine serves as an important tool for studying enzyme mechanisms and receptor function. Its unique scaffold allows researchers to probe interactions at a molecular level, providing insights into disease pathways and potential therapeutic interventions. The compound's reactivity also makes it useful for developing probes and inhibitors for biochemical assays.
The industrial production of 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine is conducted under controlled conditions to ensure consistency and quality. Manufacturers adhere to Good Manufacturing Practices (GMP) to meet regulatory requirements for pharmaceutical use. Scalability remains a key consideration in production processes to accommodate demand from research institutions and pharmaceutical companies.
The future prospects for 8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine are bright given its diverse applications in drug discovery and chemical biology. Ongoing research aims to expand its utility by exploring new synthetic routes and investigating novel biological targets. Collaborative efforts between academia and industry are expected to yield innovative derivatives with improved therapeutic potential.
2304583-84-2 (8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine) 関連製品
- 1804894-28-7(3-Cyano-4-methyl-2-(trifluoromethoxy)benzoic acid)
- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)
- 1705578-12-6(Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate)
- 2229267-51-8(N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 2000259-21-0(methyl 2-amino-3-(4-bromo-1H-pyrazol-1-yl)butanoate)
- 2248322-62-3(1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)
- 945549-13-3(2-(2R)-oxiran-2-ylpyrazine)



